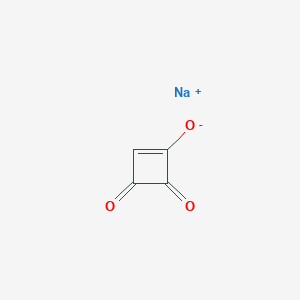![molecular formula C21H13Br4NaO5S B7881521 sodium;2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methylphenolate](/img/structure/B7881521.png)
sodium;2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methylphenolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “sodium;2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methylphenolate” is known as Carbonyldiimidazole. It is a versatile reagent widely used in organic synthesis, particularly for the formation of amides, esters, and peptides. Carbonyldiimidazole is valued for its ability to facilitate the coupling of carboxylic acids with amines and alcohols, making it an essential tool in the synthesis of various organic compounds.
Méthodes De Préparation
Carbonyldiimidazole can be synthesized through the reaction of phosgene with imidazole under anhydrous conditions. The reaction proceeds as follows:
4C3H4N2+C(O)Cl2→(C3H3N2)2CO+2[C3H3N2H2]Cl
The side product, imidazolium chloride, is removed, and the solvent is evaporated to yield the crystalline product in approximately 90% yield .
Analyse Des Réactions Chimiques
Carbonyldiimidazole undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can yield various imidazole-containing compounds.
Substitution: It readily participates in nucleophilic substitution reactions, forming amides, esters, and peptides.
Common reagents used in these reactions include amines, alcohols, and carboxylic acids. The major products formed from these reactions are amides, esters, and peptides, which are crucial in the synthesis of pharmaceuticals and other organic compounds .
Applications De Recherche Scientifique
Carbonyldiimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a coupling reagent in the synthesis of peptides and other organic compounds.
Biology: It facilitates the formation of peptide bonds, which are essential in protein synthesis.
Medicine: It is used in the synthesis of various pharmaceuticals, including antibiotics and anti-inflammatory drugs.
Industry: It is employed in the production of polymers and other industrial chemicals
Mécanisme D'action
Carbonyldiimidazole acts by activating carboxylic acids to form reactive intermediates that can readily react with nucleophiles such as amines and alcohols. The mechanism involves the formation of an imidazolyl carbonyl intermediate, which then reacts with the nucleophile to form the desired product. This activation process is crucial for the efficient synthesis of amides, esters, and peptides .
Comparaison Avec Des Composés Similaires
Carbonyldiimidazole is often compared with other coupling reagents such as dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). While DCC and DIC are also effective coupling agents, Carbonyldiimidazole is unique in its ability to form stable intermediates and its relatively mild reaction conditions. Similar compounds include:
- Dicyclohexylcarbodiimide (DCC)
- N,N’-diisopropylcarbodiimide (DIC)
- N,N’-carbonyldiimidazole (CDI)
Carbonyldiimidazole’s stability and efficiency make it a preferred choice in many synthetic applications .
Propriétés
IUPAC Name |
sodium;2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methylphenolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Br4O5S.Na/c1-9-12(7-14(22)19(26)17(9)24)21(13-8-15(23)20(27)18(25)10(13)2)11-5-3-4-6-16(11)31(28,29)30-21;/h3-8,26-27H,1-2H3;/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFSGAHJDGZCHA-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4C)Br)[O-])Br)Br)O)Br.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C=C1C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4C)Br)[O-])Br)Br)O)Br.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Br4NaO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
720.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-iodo-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7881491.png)




![sodium;(6S,7S)-3-(acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7881535.png)
![4-[(2,5-Dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxylic acid;hydrazine;hydrochloride](/img/structure/B7881548.png)

